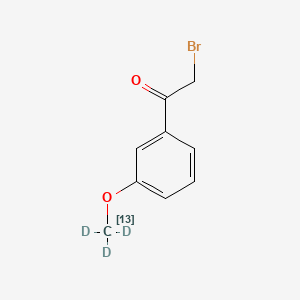

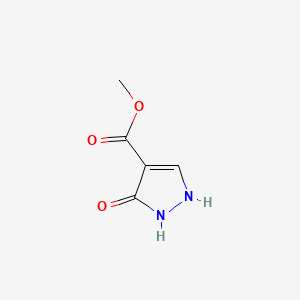

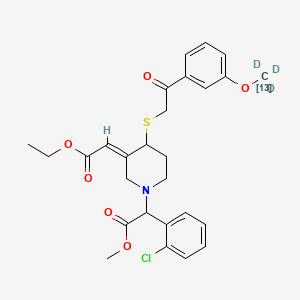

![molecular formula C21H19N3O5 B589056 {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid CAS No. 882172-60-3](/img/structure/B589056.png)

{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a process for synthesizing Erlotinib Hydrochloride, which has a similar structure, involves several steps including the reaction of 3,4-dihydroxy benzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis (2-methoxyethoxy)benzaldehyde .Molecular Structure Analysis

The molecular formula of this compound isC21H21N3O4 . It contains an ethynylphenyl group attached to a quinazolin ring, which is further linked to an acetic acid group via an ether linkage . Physical And Chemical Properties Analysis

The compound has a molecular weight of379.4 g/mol . It has a hydrogen bond donor count of 2 .

Applications De Recherche Scientifique

{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid has been studied for its potential use in various scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to study the structure and function of enzymes. It has also been used in drug development, as it has been shown to interact with certain enzymes and proteins that are involved in the regulation of various metabolic processes. Additionally, this compound has been used in the study of cell signaling pathways, as well as in the study of the structure and function of DNA and RNA.

Mécanisme D'action

Target of Action

Desmethyl Erlotinib Carboxylate Acid primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of cell membrane receptors that are important mediators of cell growth, differentiation, and survival . It is differentially expressed or differentially functional in tumor and non-tumor tissues .

Mode of Action

Desmethyl Erlotinib Carboxylate Acid inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This inhibition of EGFR tyrosine kinase activity blocks the signal transduction pathways disrupted in tumor cells, preventing excessive signaling that results in tumor progression .

Biochemical Pathways

The inhibition of EGFR by Desmethyl Erlotinib Carboxylate Acid affects several biochemical pathways. These include the Vascular Endothelial Growth Factor (VEGF) signaling pathway, insulin signaling pathway, focal adhesion, ErbB signaling, peroxisome proliferator-activated receptors (PPAR) signaling, renin–angiotensin system, and arginine and proline metabolism . These pathways play crucial roles in cell growth, differentiation, and survival, and their disruption can lead to tumor progression .

Pharmacokinetics

It is known that many factors can influence the amount of active drug that eventually reaches the receptor . For orally administered agents like Desmethyl Erlotinib Carboxylate Acid, interpatient differences can have a marked effect on the absorption and metabolism of the drug .

Result of Action

The molecular and cellular effects of Desmethyl Erlotinib Carboxylate Acid’s action primarily involve the inhibition of EGFR tyrosine kinase activity. This inhibition blocks the signal transduction pathways disrupted in tumor cells, preventing excessive signaling that results in tumor progression . It also leads to a decrease in the cell surface expression of EGFR and HER2 in sensitive non-small cell lung cancer (NSCLC) cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Desmethyl Erlotinib Carboxylate Acid. For example, the cardiovascular system can be highly affected by anti-cancer agents, leading to cardiotoxicity . Additionally, factors such as energy-dense food consumption and long-term exposure to high levels of fine dust can influence the pathogenesis and prevention of diseases treated by this compound .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid for lab experiments include its low cost, its availability, and its stability. Additionally, this compound has been shown to interact with certain proteins and enzymes in the body, which makes it a useful tool for studying the structure and function of these proteins and enzymes. However, there are some limitations to using this compound for lab experiments, such as its potential toxicity and the need to use protective gear when handling the compound.

Orientations Futures

The future directions of {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid research include further studies on its mechanism of action, as well as its potential use in drug development. Additionally, further studies on its biochemical and physiological effects are needed to better understand the compound’s potential therapeutic uses. Furthermore, further studies on the structure and function of the proteins and enzymes that this compound interacts with are needed to better understand how the compound works. Finally, further studies on the toxicity of this compound are needed to determine its safety for use in humans.

Méthodes De Synthèse

{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid is synthesized through a multi-step process. The first step involves the reaction of 4-chloro-3-ethynylaniline and 2-methoxyethoxybenzaldehyde in the presence of an acid catalyst. The reaction produces a Schiff base, which is then reduced to form the desired compound. The final step involves the reaction of the Schiff base with acetic acid to form this compound.

Propriétés

IUPAC Name |

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-3-14-5-4-6-15(9-14)24-21-16-10-18(29-12-20(25)26)19(28-8-7-27-2)11-17(16)22-13-23-21/h1,4-6,9-11,13H,7-8,12H2,2H3,(H,25,26)(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCLPBMNMFPIIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747565 |

Source

|

| Record name | {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

882172-60-3 |

Source

|

| Record name | {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-1-yl]acetate](/img/structure/B588979.png)